molecular formula C14H14N2O2 B1291110 2-[Benzyl(methyl)amino]nicotinic acid CAS No. 35174-13-1

2-[Benzyl(methyl)amino]nicotinic acid

Cat. No.: B1291110
CAS No.: 35174-13-1
M. Wt: 242.27 g/mol
InChI Key: ZQBZSTSUGRAXRW-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]nicotinic acid is an organic compound with the molecular formula C14H14N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzyl(methyl)amino group.

Biochemical Analysis

Biochemical Properties

2-[Benzyl(methyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in cellular metabolism . These interactions are essential for maintaining the intracellular pool of NAD and NADP, which are vital for various metabolic pathways.

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and energy homeostasis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. For instance, it has been observed to inhibit the activity of nicotinamidase, an enzyme involved in the metabolism of nicotinamide . This inhibition can lead to changes in the levels of nicotinamide and its derivatives, affecting various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve energy homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as hypotension and reduced motor activity . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide nucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD . These interactions can influence the levels of NAD and its derivatives, affecting various metabolic processes, including energy production and redox reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with benzyl(methyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Benzyl(methyl)amino]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl(methyl)amino]nicotinic acid is unique due to the presence of the benzyl(methyl)amino group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its binding affinity to specific targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[benzyl(methyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBZSTSUGRAXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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